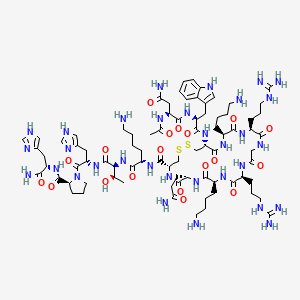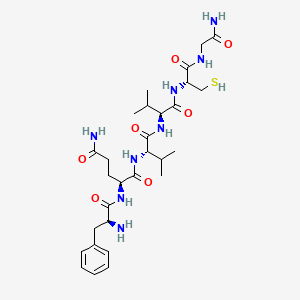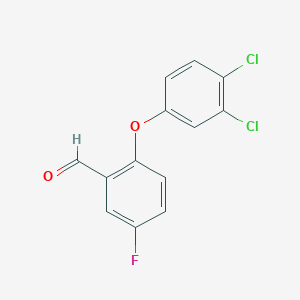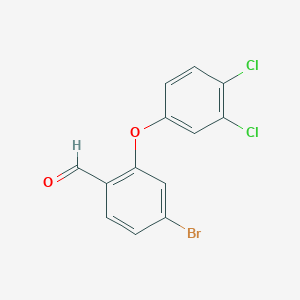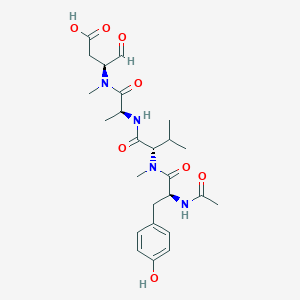
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
概要
説明
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a synthetic peptide compound with the molecular formula C25H36N4O8 and a molecular weight of 520.58 g/mol. This compound is known for its role as a caspase inhibitor, specifically targeting caspase-1, which is involved in the inflammatory response and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The use of automated peptide synthesizers allows for efficient and reproducible production.
化学反応の分析
Types of Reactions
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, while reduction of the peptide backbone can yield alcohol derivatives.
科学的研究の応用
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound is employed in research on apoptosis and inflammation, particularly in the study of caspase-1 inhibition.
Medicine: It has potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.
Industry: The compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
作用機序
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal exerts its effects by inhibiting caspase-1, an enzyme involved in the cleavage of pro-inflammatory cytokines such as interleukin-1β. The compound binds to the active site of caspase-1, preventing its activation and subsequent downstream signaling pathways. This inhibition reduces the inflammatory response and can protect cells from apoptosis.
類似化合物との比較
Similar Compounds
Acetyl-aspartyl-glutamyl-valyl-aspartal: Another caspase inhibitor with a similar structure but different amino acid sequence.
Acetyl-tyrosyl-valyl-alanyl-aspartal: Lacks the N-methyl modifications present in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.
Uniqueness
This compound is unique due to its specific sequence and N-methyl modifications, which enhance its stability and binding affinity to caspase-1. These modifications make it a more potent inhibitor compared to similar compounds.
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDYZNNKJIPYAY-LYKNXKPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

